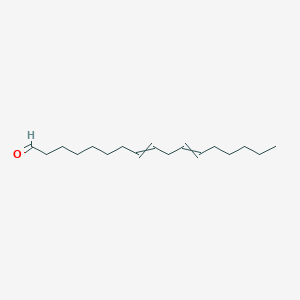![molecular formula C7H13NO3 B14623362 1,4,8-Trioxa-9-azaspiro[4.6]undecane CAS No. 55815-51-5](/img/structure/B14623362.png)
1,4,8-Trioxa-9-azaspiro[4.6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8-Trioxa-9-azaspiro[4.6]undecane is a chemical compound characterized by a spirocyclic structure containing oxygen and nitrogen atoms. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trioxa-9-azaspiro[4.6]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trioxa-9-azaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted spirocyclic compounds.
Scientific Research Applications
1,4,8-Trioxa-9-azaspiro[4.6]undecane has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1,4,8-Trioxa-9-azaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.6]undecane: Similar in structure but with different oxygen and nitrogen positioning.
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and substitution pattern.
Uniqueness
1,4,8-Trioxa-9-azaspiro[4.6]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
55815-51-5 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1,4,9-trioxa-8-azaspiro[4.6]undecane |
InChI |
InChI=1S/C7H13NO3/c1-3-8-11-4-2-7(1)9-5-6-10-7/h8H,1-6H2 |
InChI Key |
IXSSKTYMBUKHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNOCCC12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)

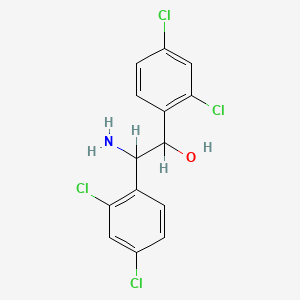
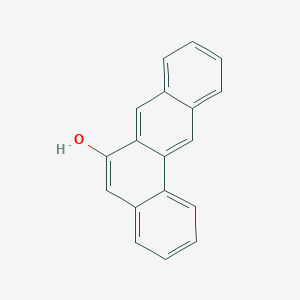
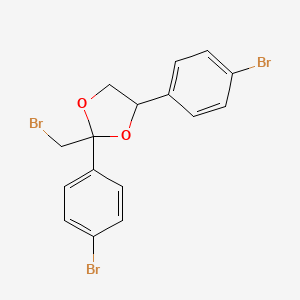
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
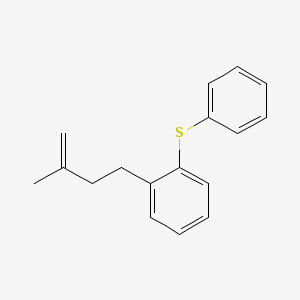
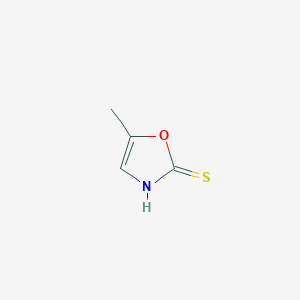
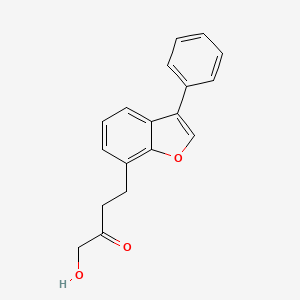
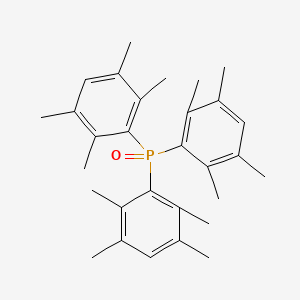
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
